1-(5-Chloropyridin-3-yl)cyclopropanamine
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Overview
Description
1-(5-Chloropyridin-3-yl)cyclopropanamine is an organic compound that belongs to the class of cyclopropanamines It features a cyclopropane ring attached to a pyridine ring substituted with a chlorine atom at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Chloropyridin-3-yl)cyclopropanamine typically involves the cyclopropanation of a suitable pyridine derivative. One common method includes the reaction of 5-chloropyridine-3-carbaldehyde with cyclopropylamine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium triacetoxyborohydride in an organic solvent like dichloromethane .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity compounds suitable for further applications .
Chemical Reactions Analysis
Types of Reactions
1-(5-Chloropyridin-3-yl)cyclopropanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles, leading to a variety of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can produce a wide range of derivatives with different functional groups .
Scientific Research Applications
1-(5-Chloropyridin-3-yl)cyclopropanamine has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and can be used in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored as a potential drug candidate or as a building block for the development of pharmaceuticals.
Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(5-Chloropyridin-3-yl)cyclopropanamine involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, leading to modulation of biological pathways. The exact mechanism depends on the specific application and the target molecule involved .
Comparison with Similar Compounds
Similar Compounds
- 1-(2-Chloropyridin-3-yl)cyclopropanamine
- 1-(6-Chloropyridin-3-yl)cyclopropanamine
- 1-(3-Chloropyridin-2-yl)cyclopropanamine
Uniqueness
1-(5-Chloropyridin-3-yl)cyclopropanamine is unique due to the specific position of the chlorine atom on the pyridine ring, which can influence its reactivity and biological activity. This positional isomerism can lead to differences in the compound’s interaction with biological targets and its overall pharmacological profile .
Properties
Molecular Formula |
C8H9ClN2 |
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Molecular Weight |
168.62 g/mol |
IUPAC Name |
1-(5-chloropyridin-3-yl)cyclopropan-1-amine |
InChI |
InChI=1S/C8H9ClN2/c9-7-3-6(4-11-5-7)8(10)1-2-8/h3-5H,1-2,10H2 |
InChI Key |
DPWFBQLNXBQKRE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(C2=CC(=CN=C2)Cl)N |
Origin of Product |
United States |
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